1,3-dioxo-2,3-dihydro-1H-isoindol-2-yloxane-3-carboxylate
CAS No.: 2248287-53-6
Cat. No.: VC12015294
Molecular Formula: C14H13NO5
Molecular Weight: 275.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2248287-53-6 |
|---|---|
| Molecular Formula | C14H13NO5 |
| Molecular Weight | 275.26 g/mol |
| IUPAC Name | (1,3-dioxoisoindol-2-yl) oxane-3-carboxylate |
| Standard InChI | InChI=1S/C14H13NO5/c16-12-10-5-1-2-6-11(10)13(17)15(12)20-14(18)9-4-3-7-19-8-9/h1-2,5-6,9H,3-4,7-8H2 |
| Standard InChI Key | YDWHLMZVWNLQJJ-UHFFFAOYSA-N |
| SMILES | C1CC(COC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
| Canonical SMILES | C1CC(COC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Introduction
Structural Features and Molecular Properties
Core Architecture
The molecule consists of two primary components:
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Isoindole-1,3-dione: A bicyclic system with two ketone groups at positions 1 and 3, contributing to electrophilic reactivity .
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Oxane-3-carboxylate: A tetrahydropyran ring substituted with a carboxylate ester at position 3, enhancing solubility in polar organic solvents .
Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 275.26 g/mol | |
| SMILES | ||
| InChI Key | YDWHLMZVWNLQJJ-UHFFFAOYSA-N |
Synthesis and Optimization
Reported Synthetic Routes
The compound is typically synthesized via a one-pot condensation reaction:
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Reactants: 3-Aminobenzonitrile and phthalic anhydride in 1,4-dioxane .
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Conditions: Reflux under Dean-Stark trap for 16 hours to facilitate imide formation and azeotropic water removal .
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Yield: 1.6 g (56% yield after purification via silica gel chromatography) .
Critical Parameters
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Solvent Choice: 1,4-Dioxane optimizes reaction efficiency due to its high boiling point (101°C) and compatibility with anhydrous conditions .
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Catalyst: Triethylamine or dimethylaminopyridine (DMAP) accelerates nucleophilic acyl substitution .
Biological Activity and Mechanisms
Enzyme Inhibition
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Heparanase Inhibition: Structural analogues (e.g., 2-[4-propylamino-5-(5-(4-chloro)phenyl-benzoxazol-2-yl)phenyl] derivatives) show IC values of 200–500 nM, suppressing tumor angiogenesis .
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PDE4/TNF-α Modulation: Patent literature highlights isoindoline derivatives as regulators of phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α), implicating anti-inflammatory applications .
Applications in Drug Development
Preclinical Candidates
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Antiangiogenic Agents: Derivatives reduce endothelial cell proliferation by 40–60% at 10 µM concentrations .
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RSK2 Inhibition: Chinese patent CN102688232B identifies isoindole-1,3-dione derivatives as ribosomal S6 kinase 2 (RSK2) inhibitors for oncology .
Formulation Strategies
| Parameter | Recommendation | Rationale |
|---|---|---|
| Solubility | PEG 400/water (1:1) | Enhances bioavailability of lipophilic esters |
| Stability | pH 6.0–7.4 buffers | Prevents ester hydrolysis |
Future Perspectives
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